

# An In-depth Technical Guide to 2,4-Hexadiyne-1,6-diol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4-Hexadiyne-1,6-diol

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This document provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of **2,4-Hexadiyne-1,6-diol** (CAS No. 3031-68-3), a key chemical intermediate. Its linear structure, featuring a conjugated diyne backbone and terminal hydroxyl groups, makes it a valuable building block in organic synthesis, polymer science, and materials chemistry.<sup>[1]</sup>

## Core Chemical and Physical Properties

**2,4-Hexadiyne-1,6-diol** is a white to light yellow crystalline solid at room temperature.<sup>[1]</sup> It is characterized by its rigid, linear geometry conferred by the two triple bonds in conjugation.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	110.11 g/mol	[1][2][3]
CAS Number	3031-68-3	[1][3]
Appearance	White to light yellow crystalline powder/solid	[1]
Melting Point	112-114 °C	[1][2]
Boiling Point	292.1 ± 25.0 °C (Predicted)	[2]
Density	1.234 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
InChI Key	JXMQYKBAZRDVTC-UHFFFAOYSA-N	[3]
SMILES String	OCC#CC#CCO	
Storage Temperature	2-8°C	

## Spectroscopic Data

Spectroscopic analysis confirms the unique structural features of **2,4-Hexadiyne-1,6-diol**. The presence of hydroxyl groups, carbon-carbon triple bonds, and the conjugated system is evident in its various spectra.[1]

Table 2: Spectroscopic Properties

Spectrum Type	Key Features and Observations	Source(s)
$^1\text{H}$ NMR	In DMSO- $d_6$ : $\delta$ ~4.17 ppm (CH <sub>2</sub> protons), $\delta$ ~5.16 ppm (OH protons).	[1]
$^{13}\text{C}$ NMR	In D <sub>2</sub> O: $\delta$ ~49.83, ~68.74, ~77.33 ppm.	
Mass Spectrometry (MS)	Molecular ion peak at $m/z$ 110. [1] Significant fragmentation at $m/z$ 81 and 27.[1]	[1]
Infrared (IR) Spectroscopy	Characteristic absorption bands for -OH groups, C $\equiv$ C triple bonds, and the conjugated system are present.	[1][3][4]

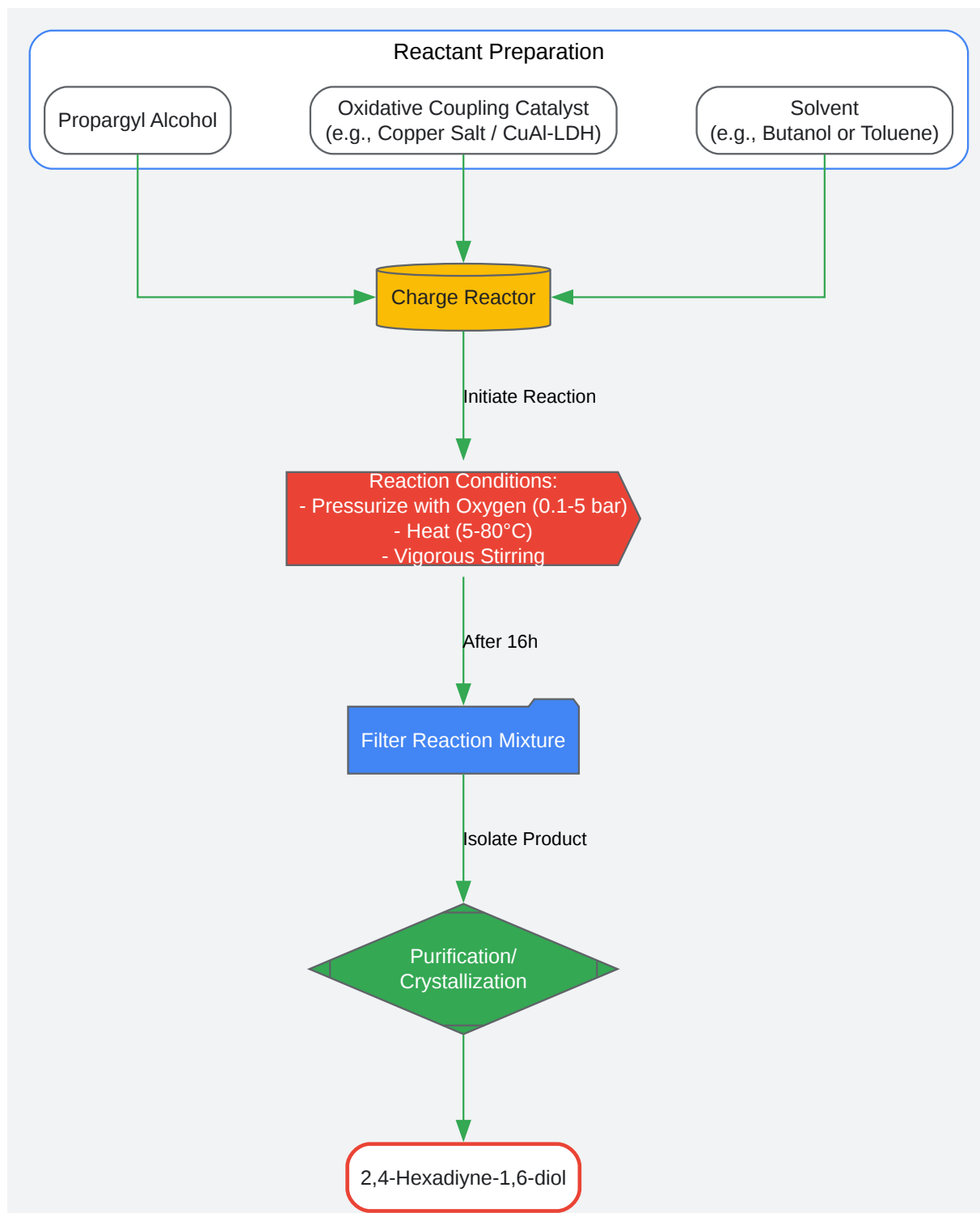
## Synthesis and Experimental Protocols

**2,4-Hexadiyne-1,6-diol** can be synthesized via several routes, most notably through the oxidative coupling of propargyl alcohol or the reaction of diacetylene with formaldehyde.

### Synthesis via Oxidative Coupling of Propargyl Alcohol

This method is a common laboratory-scale synthesis involving the catalytic oxidative coupling of propargyl alcohol.

**Experimental Protocol:** A procedure based on the principles of oxidative coupling involves charging a reactor with an oxidative coupling catalyst (e.g., a copper salt), propargyl alcohol, a suitable solvent like a C<sub>4</sub> alcohol (butanol), and water.[5] The reaction mixture is then pressurized with oxygen (0.1 to 5 bar) and heated to a temperature between 5°C and 80°C with vigorous stirring to facilitate the reaction.[5] Another variation involves stirring propargyl alcohol with triethylamine and a CuAl-LDH catalyst in toluene at room temperature for 16 hours.[2]



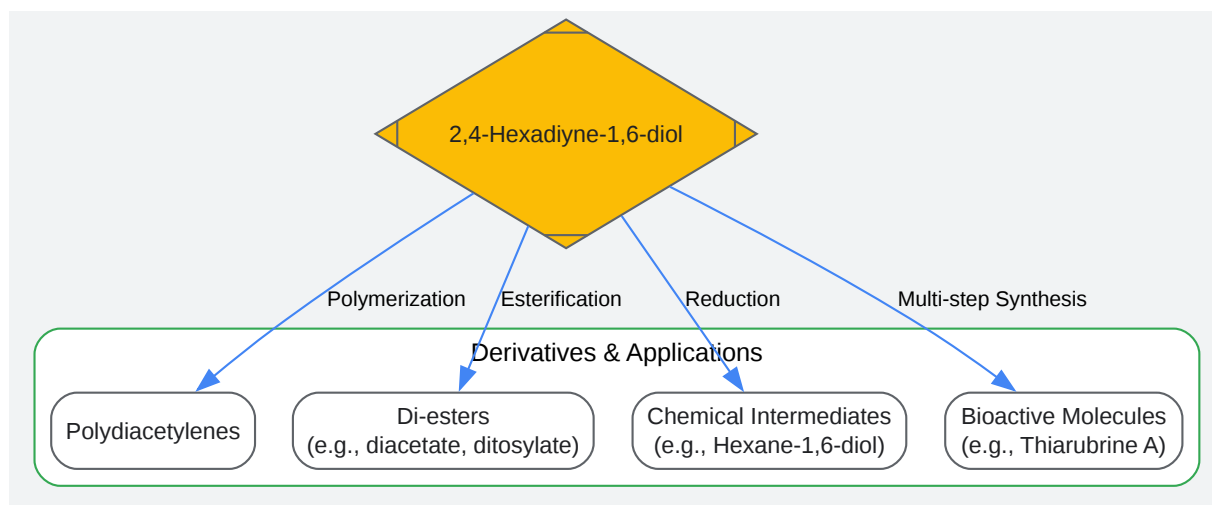
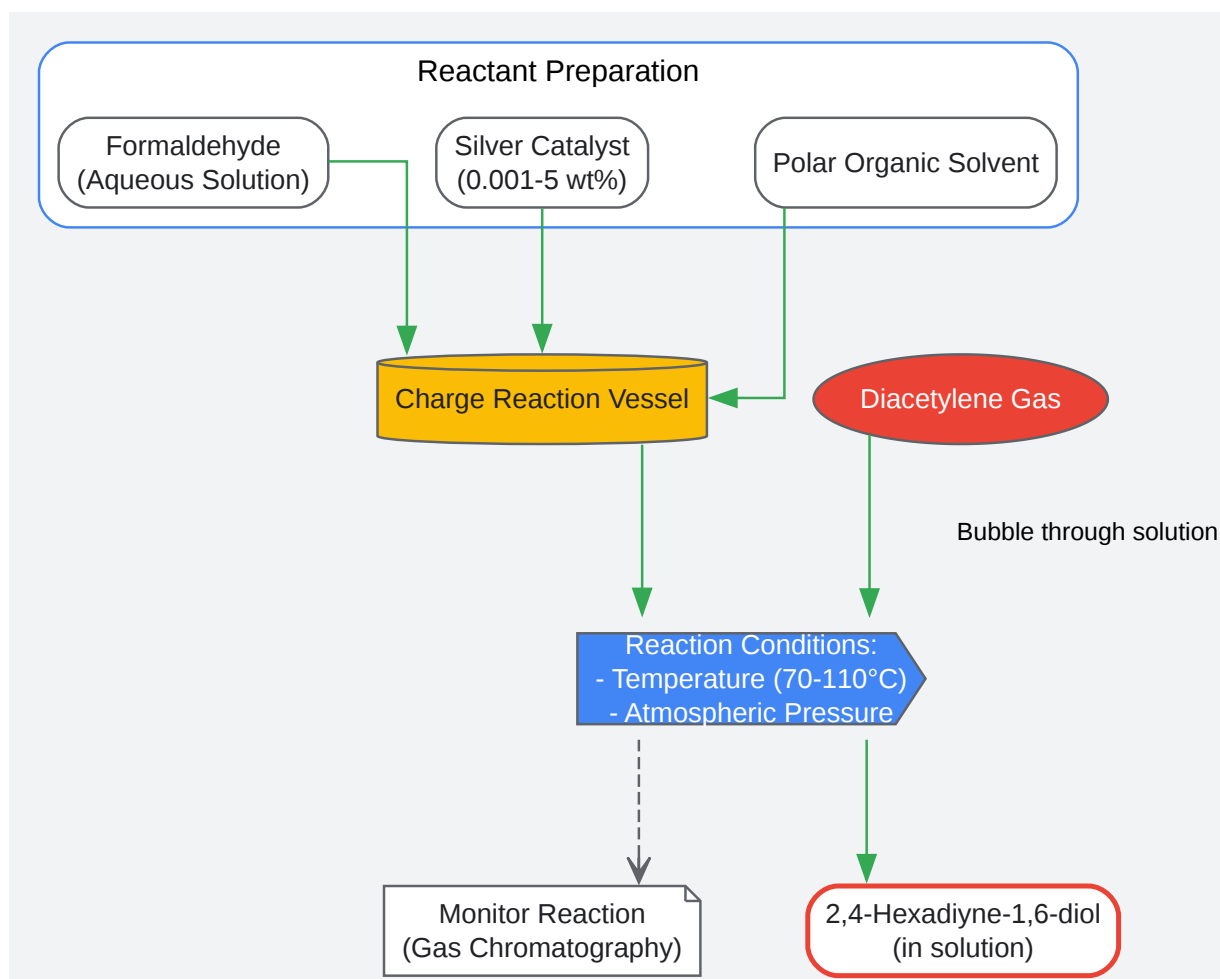
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Caption: Experimental workflow for the synthesis of **2,4-Hexadiyne-1,6-diol** via oxidative coupling.

## Synthesis via Diacetylene and Formaldehyde

This industrial process involves the reaction of the hazardous and explosive diacetylene with formaldehyde in the presence of a silver catalyst.<sup>[5][6]</sup> Due to the risks associated with diacetylene, it is typically used in high dilution.<sup>[5]</sup>

Experimental Protocol: Formaldehyde (often as an aqueous formalin solution) is placed in a reaction vessel with a polar organic solvent (such as lactams, lactones, or glycols) and a catalytic amount of a silver catalyst (0.001 to 5 wt%).<sup>[6]</sup> Gaseous diacetylene is then bubbled through the solution. The reaction is conducted at temperatures ranging from 0°C to 150°C (preferably 70°C to 110°C) and pressures from 0.01 to 10 bar (preferably atmospheric pressure).<sup>[6]</sup>



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)